molecular formula C15H12FN3O B7536256 5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B7536256
M. Wt: 269.27 g/mol
InChI Key: OKEABGVVSKQUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained popularity as a research chemical in recent years. This compound belongs to the indole-2-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves the activation of CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of cannabis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as altered mood and perception.

Advantages and Limitations for Lab Experiments

One advantage of using 5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its high potency and affinity for the CB1 and CB2 receptors. This makes it a useful tool for investigating the cannabinoid receptor system and its effects on the brain and peripheral tissues. However, one limitation of using synthetic cannabinoids in general is their potential for abuse and dependence, which may limit their usefulness as research tools.

Future Directions

There are many potential future directions for research on 5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide and other synthetic cannabinoids. These include investigating their effects on different types of cells and tissues, as well as their potential therapeutic applications in the treatment of pain, anxiety, and other medical conditions. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the brain and body, and to develop safer and more effective research tools for investigating the cannabinoid receptor system.

Synthesis Methods

The synthesis of 5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 5-fluoroindole-2-carboxylic acid with pyridine-2-methylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with trifluoroacetic anhydride to form the final product.

Scientific Research Applications

5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been used in scientific research to investigate the cannabinoid receptor system and its effects on the central nervous system. This compound has been found to have high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.

properties

IUPAC Name

5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-11-4-5-13-10(7-11)8-14(19-13)15(20)18-9-12-3-1-2-6-17-12/h1-8,19H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEABGVVSKQUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

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